molecular formula C21H19FN4O2 B2979538 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide CAS No. 1286724-64-8

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide

Cat. No.: B2979538
CAS No.: 1286724-64-8
M. Wt: 378.407
InChI Key: GDKHQCGOCCDVGM-UHFFFAOYSA-N
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Description

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a fluorophenyl amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Quinoline Derivative Preparation: The quinoline derivative is synthesized separately, often through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Coupling Reaction: The final step involves coupling the imidazolidinone intermediate with the quinoline derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazolidinone and quinoline moieties can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide
  • 2-(3-(2-bromophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide

Uniqueness

Compared to its analogs, 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylquinolin-4-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and improve binding affinity to biological targets, making this compound particularly valuable in medicinal chemistry research.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c1-14-12-18(15-6-2-4-8-17(15)23-14)24-20(27)13-25-10-11-26(21(25)28)19-9-5-3-7-16(19)22/h2-9,12H,10-11,13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKHQCGOCCDVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCN(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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